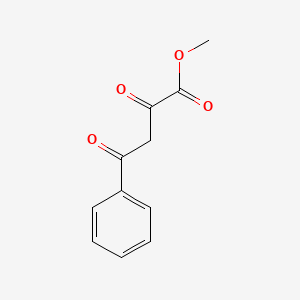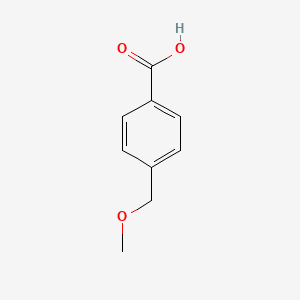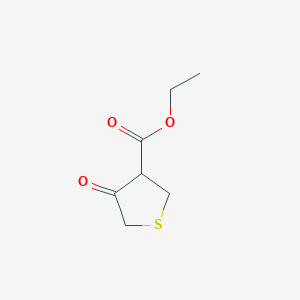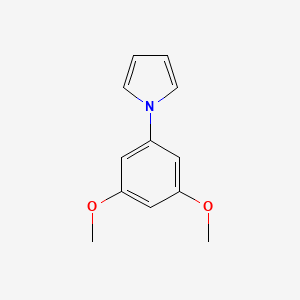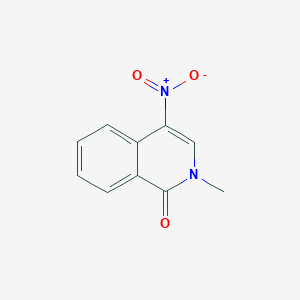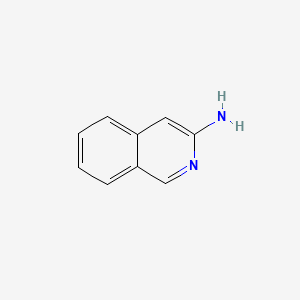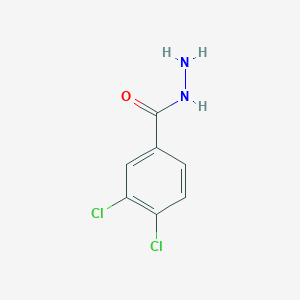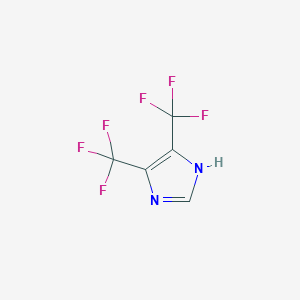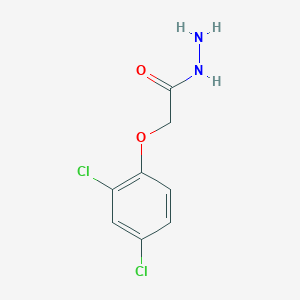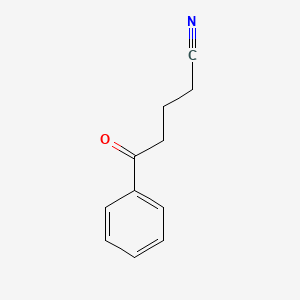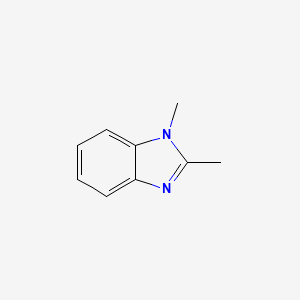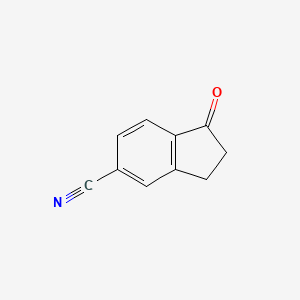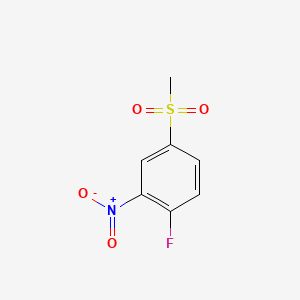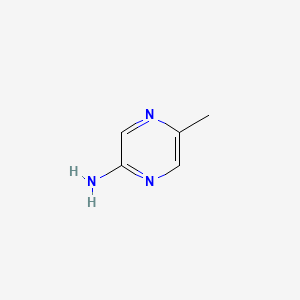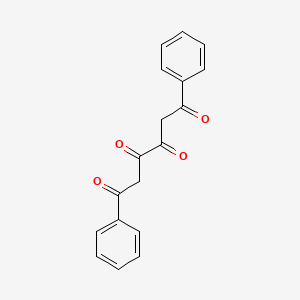
1,6-Diphenylhexane-1,3,4,6-tetrone
Descripción general
Descripción
1,6-Diphenylhexane-1,3,4,6-tetrone, also known as 1,4-Dibenzoylbutane-2,3-dione, is a chemical compound with the molecular formula C18H14O4 . It has a molecular weight of 294.3 .
Molecular Structure Analysis
The molecular structure of 1,6-Diphenylhexane-1,3,4,6-tetrone consists of 18 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound isInChI=1S/C18H14O4/c19-15(13-7-3-1-4-8-13)11-17(21)18(22)12-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2 . Physical And Chemical Properties Analysis
1,6-Diphenylhexane-1,3,4,6-tetrone has a molecular weight of 294.3 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . It has no hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 7 . The topological polar surface area is 68.3 Ų .Aplicaciones Científicas De Investigación
Biological Control of Fusarium oxysporum f. sp. cucumerinum
Specific Scientific Field
This application falls under the field of Biological Control .
Comprehensive and Detailed Summary of the Application
1,6-Diphenylhexane-1,3,4,6-tetrone is used in the biocontrol of Fusarium oxysporum f. sp. cucumerinum (FOC), a phytopathogen that suppresses the productivity of cucumber, an important vegetable crop grown worldwide . The compound is produced by Trichoderma asperellum CCTCC-RW0014, a strain of Trichoderma that has shown high potential in controlling FOC .
Detailed Description of the Methods of Application or Experimental Procedures
The researchers screened 100 isolates of Trichoderma as potential biocontrol agents against FOC using both in vitro and in vivo methods . The strain T. asperellum CCTCC-RW0014 was found to have good biocontrol potential with a high disease reduction rate . The researchers also studied the synergistic effect of cell wall degrading enzymes (CWDEs) and secondary metabolites of Trichoderma, including 1,6-Diphenylhexane-1,3,4,6-tetrone .
Thorough Summary of the Results or Outcomes Obtained
T. asperellum CCTCC-RW0014 showed high hydrolytic activity of chitin (87.5±3.21%), gelatin (84.8±2.56%), carboxymethyl cellulose (52.9±1.23%) and pachyman (60.5±2.32%) . The RT-qPCR analysis revealed that the ITS copies of T. asperellum CCTCC-RW0014 were significantly higher in the cucumber roots treated with T. asperellum CCTCC-RW0014, while the ITS copies of FOC declined in plants root in the presence of T. asperellum CCTCC-RW0014 and FOC . Among the tested compounds, 1,6-diphenylhexane-1,3,4,6-tetrone showed the highest C dock energy (−27.567kacl/mol) against the target protein Snt2, which may down regulate the expression of protein Snt2 .
Propiedades
IUPAC Name |
1,6-diphenylhexane-1,3,4,6-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c19-15(13-7-3-1-4-8-13)11-17(21)18(22)12-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOCHFDLWWHNBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(=O)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311495 | |
| Record name | 1,6-diphenylhexane-1,3,4,6-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Diphenylhexane-1,3,4,6-tetrone | |
CAS RN |
53454-78-7 | |
| Record name | NSC243688 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-diphenylhexane-1,3,4,6-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-DIPHENYL-HEXANE-1,3,4,6-TETRAONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



